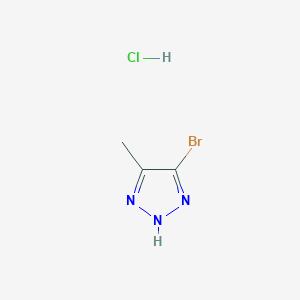

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

4-bromo-5-methyl-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCWKZFKTMHXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a methyl group on the 1,2,3-triazole ring, coupled with its formulation as a hydrochloride salt, imparts unique characteristics that are pivotal for its application in the synthesis of novel therapeutic agents.

Introduction to a Versatile Scaffold

This compound is a heterocyclic compound that has garnered significant attention within the scientific community.[1] The triazole core is a well-established pharmacophore, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This allows for the exploration of a vast chemical space in the quest for new drug candidates. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which are critical parameters for handling and in biological assays.[1]

Molecular Structure and Key Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. Understanding the precise arrangement of atoms and its associated identifiers is paramount for any researcher.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its free base form are presented below. It is important to note that while some properties are readily available from suppliers, others, particularly for the hydrochloride salt, may not be extensively reported in the literature. In such cases, this guide proposes standardized experimental protocols for their determination.

| Property | This compound | 5-Bromo-4-methyl-1H-1,2,3-triazole (Free Base) |

| Molecular Formula | C₃H₅BrClN₃[1] | C₃H₄BrN₃[2] |

| Molecular Weight | 198.45 g/mol [1] | 161.99 g/mol [2] |

| Appearance | Typically a solid | Solid |

| Melting Point | Not readily available in literature | Not readily available in literature |

| Boiling Point | Not readily available in literature | Not readily available in literature |

| Solubility | Expected to have enhanced solubility in aqueous solutions compared to the free base.[1] Soluble in polar organic solvents like methanol and DMSO. | Sparingly soluble in water, more soluble in organic solvents. |

| CAS Number | 1429056-33-6[1] | 805315-83-7[2][3] |

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of analytical techniques should be employed. The following section outlines the methodologies for these characterizations.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. A general approach is the [3+2] cycloaddition of an azide with an alkyne to form the triazole ring, followed by bromination and salt formation.

Step-by-Step Methodology (Adapted from general triazole syntheses):

-

Synthesis of 4-methyl-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an appropriate azide and propyne.

-

Bromination: The 4-methyl-1H-1,2,3-triazole is then brominated at the 5-position. This can be accomplished using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Purification of the Free Base: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Hydrochloride Salt Formation: The purified 5-Bromo-4-methyl-1H-1,2,3-triazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring and the methyl carbon. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity.

Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Expected Absorptions:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H stretch: Absorptions in the 2900-3000 cm⁻¹ region.

-

C=N and N=N stretches: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹).

-

C-Br stretch: A weak absorption in the lower frequency region of the spectrum.

Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Results:

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 162/164 (due to the isotopic pattern of bromine).

-

The fragmentation pattern can provide further structural confirmation.

Protocol:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an ESI source.

-

Acquire the mass spectrum in the positive ion mode.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Place a small amount of the dried crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

A sharp melting range indicates high purity.

Solubility Assessment

Understanding the solubility profile is essential for formulation and biological testing.

Protocol:

-

In separate vials, add a known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane).

-

Observe the dissolution at room temperature. Gentle heating and sonication can be applied to aid dissolution.

-

Qualitatively or quantitatively determine the solubility in each solvent.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its characterization. Adherence to these methodologies will ensure the quality and reproducibility of research involving this important chemical entity.

References

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its triazole core, a five-membered ring with three nitrogen atoms, is a "privileged scaffold" in drug design, known for its favorable physicochemical properties and ability to engage in various biological interactions.[1] The presence of a bromine atom at the 5-position and a methyl group at the 4-position of the triazole ring provides a unique substitution pattern that allows for further functionalization, making it a versatile intermediate for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its burgeoning role in the development of targeted therapies.

Physicochemical Properties and Identification

The hydrochloride salt of 5-Bromo-4-methyl-1H-1,2,3-triazole is typically a white to off-white solid. Its key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1429056-33-6 | [1] |

| Molecular Formula | C₃H₅BrClN₃ | [1] |

| Molecular Weight | 198.45 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

The free base, 5-Bromo-4-methyl-1H-1,2,3-triazole, has the following properties:

| Property | Value | Source |

| CAS Number | 805315-83-7 | [2][3] |

| Molecular Formula | C₃H₄BrN₃ | [2][3] |

| Molecular Weight | 161.99 g/mol | [2][3] |

| IUPAC Name | 4-bromo-5-methyl-2H-triazole | [2][3] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that typically involves the formation of the triazole ring, followed by bromination and subsequent conversion to the hydrochloride salt. A general and plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 4-methyl-1H-1,2,3-triazole

The synthesis of the 4-methyl-1H-1,2,3-triazole core can be achieved via a [3+2] cycloaddition reaction between an azide and an alkyne. A common method is the Huisgen 1,3-dipolar cycloaddition.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.0 eq) in a suitable solvent such as a mixture of water and a polar aprotic solvent (e.g., DMSO or DMF).

-

Addition of Alkyne: To the stirring solution, add propargyl alcohol (1.0 eq).

-

Copper Catalyst: Introduce a copper(I) catalyst, such as copper(I) iodide (CuI) (0.1 eq), to the reaction mixture. The use of a copper catalyst allows the reaction to proceed under milder conditions and with higher regioselectivity, favoring the formation of the 1,4-disubstituted triazole.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-1H-1,2,3-triazole. Purify the crude product by column chromatography on silica gel.

Part 2: Bromination of 4-methyl-1H-1,2,3-triazole

The bromination of the triazole ring is a key step to introduce the bromine atom at the 5-position.

-

Reaction Setup: Dissolve the purified 4-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent, such as water or a chlorinated solvent (e.g., dichloromethane).

-

Brominating Agent: To the stirring solution, slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq) or elemental bromine (Br₂) in a controlled manner. The reaction is often performed at a low temperature (0-5 °C) to minimize side reactions.[1]

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction with a reducing agent, such as an aqueous solution of sodium thiosulfate, to remove any excess bromine. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 5-bromo-4-methyl-1H-1,2,3-triazole can be purified by recrystallization or column chromatography.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

-

Dissolution: Dissolve the purified 5-bromo-4-methyl-1H-1,2,3-triazole in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

-

Acidification: To the stirring solution, add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or ethanol) dropwise until the precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Rationale Behind Experimental Choices

-

Copper Catalysis in Cycloaddition: The use of a copper(I) catalyst in the [3+2] cycloaddition is a cornerstone of "click chemistry." It significantly accelerates the reaction rate and provides high regioselectivity for the 1,4-isomer, which is crucial for obtaining the desired product.

-

Controlled Bromination: The slow addition of the brominating agent at low temperatures is critical to prevent over-bromination and other side reactions, ensuring a higher yield of the mono-brominated product.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is essential to prevent the hydrolysis of the product and to ensure the complete precipitation of the salt.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole scaffold is a bioisostere for amide bonds, meaning it can mimic the spatial arrangement and electronic properties of an amide group, a common functional group in biologically active molecules. This property, along with the ability of the triazole ring to participate in hydrogen bonding and dipole-dipole interactions, makes it an attractive core for designing enzyme inhibitors and receptor ligands.[1]

Anticancer Activity

Derivatives of 5-Bromo-4-methyl-1H-1,2,3-triazole have shown promising antiproliferative effects against various cancer cell lines.[1] The bromine atom serves as a key functional handle for introducing diverse substituents through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable example of the anticancer mechanism of 1,2,3-triazole derivatives involves the modulation of key signaling pathways that are often dysregulated in cancer. For instance, certain 1,2,3-triazole-containing compounds have been shown to suppress cancer cell proliferation by activating the mitogen-activated protein kinase (MAPK) pathway and inhibiting the NF-κB/STAT3 signaling pathways.

Representative Signaling Pathway: Inhibition of NF-κB/STAT3 Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are critical for cancer cell survival, proliferation, and inflammation. Their constitutive activation is a hallmark of many cancers. Certain 1,2,3-triazole derivatives can interfere with these pathways.

Caption: Inhibition of NF-κB and STAT3 signaling pathways by a representative 1,2,3-triazole derivative.

Safety and Handling

As with all chemical reagents, this compound and its free base should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. The free base, 5-Bromo-4-methyl-1H-1,2,3-triazole, is classified as harmful if swallowed.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile chemistry, centered around the functionalizable bromine atom and the biologically relevant triazole core, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The continued exploration of derivatives based on this scaffold is expected to yield new lead compounds for the treatment of various diseases, particularly cancer.

References

- 1. This compound | 1429056-33-6 | Benchchem [benchchem.com]

- 2. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a halogenated triazole derivative with significant potential as a chemical building block in medicinal chemistry and drug discovery.

Core Molecular Attributes

This compound is a heterocyclic compound belonging to the triazole family. Its structure is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.

Molecular Formula and Weight

The key quantitative data for this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₃H₅BrClN₃ | [1] |

| Molecular Weight | 198.45 g/mol | [1] |

| Exact Mass | 198.9413 g/mol | Calculated |

| CAS Number | 1429056-33-6 | [1] |

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for the preparation of solutions of known concentrations in various biological and chemical assays.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions with biological targets.

Caption: Structure of this compound.

Synthesis and Functionalization

The presence of a bromine substituent at the 5-position of the 1,2,3-triazole ring makes this compound a versatile intermediate for further chemical modifications.[1] This is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery.

Synthetic Pathways

While specific synthesis protocols for this exact hydrochloride salt are proprietary, the synthesis of the core 5-bromo-4-methyl-1H-1,2,3-triazole molecule can be conceptualized through established triazole synthesis methodologies. A general workflow is outlined below.

Caption: Conceptual synthetic workflow for 5-Bromo-4-methyl-1H-1,2,3-triazole HCl.

Key Functionalization Reactions

The bromine atom serves as a key handle for introducing further molecular diversity through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.[2]

These reactions enable the exploration of a vast chemical space, which is essential for optimizing the pharmacological properties of lead compounds.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the number and environment of protons. | Signals corresponding to the methyl protons, the N-H proton of the triazole ring, and any aromatic protons if further functionalized. |

| ¹³C NMR | To identify the number and environment of carbon atoms. | Signals for the methyl carbon and the two carbons of the triazole ring. |

| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H, C-H, and C-N bonds. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the protonated molecule. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.[3][4][5][6]

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry due to its favorable properties.[7][8][9]

The Role of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is considered a bioisostere of the amide bond, offering improved metabolic stability.[9][10] This five-membered heterocyclic system can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like proteins and enzymes.[10]

Therapeutic Potential

Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:

-

Antiviral (including anti-HIV)[8]

The ability to readily functionalize the 5-bromo-4-methyl-1H-1,2,3-triazole core allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates.[11]

Caption: Role of the title compound in the drug discovery pipeline.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related brominated triazole compounds are classified as harmful if swallowed and may cause skin and eye irritation.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 198.45 g/mol , is a valuable and versatile building block for medicinal chemistry and drug discovery.[1] Its amenability to a variety of functionalization reactions allows for the efficient generation of diverse compound libraries. The inherent biological relevance of the 1,2,3-triazole core makes this compound a promising starting point for the development of novel therapeutics targeting a wide range of diseases.

References

- 1. This compound | 1429056-33-6 | Benchchem [benchchem.com]

- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

This guide provides a comprehensive, technically-detailed pathway for the synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, reaction mechanisms, and critical experimental parameters.

The synthesis is presented as a robust three-step process, commencing with the formation of the core triazole ring, followed by regioselective bromination, and culminating in the preparation of the hydrochloride salt. Each step is elucidated with detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the chemical transformations.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and its capacity to form hydrogen bonds and dipole interactions, thus acting as a versatile pharmacophore. The introduction of a bromine atom and a methyl group onto this scaffold, as in 5-Bromo-4-methyl-1H-1,2,3-triazole, provides a key intermediate for further molecular elaboration through cross-coupling reactions, enabling the exploration of novel chemical space for drug discovery. This guide details a reliable and scalable synthesis of its hydrochloride salt, enhancing its stability and handling properties.

Overall Synthesis Workflow

The synthetic pathway is designed for efficiency and regiochemical control, proceeding through three distinct stages:

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-Methyl-1H-1,2,3-triazole

The foundational step involves the construction of the 4-methyl-1,2,3-triazole ring system. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most direct and efficient method.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers exceptional regioselectivity, exclusively yielding the 1,4-disubstituted product.[1][3] In this synthesis, propyne (methylacetylene) serves as the alkyne component, and an in-situ generated hydrazoic acid from sodium azide is the azide source.[4]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I) catalyst is central to the high efficiency and regioselectivity of this reaction.[1][5] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This species then coordinates with the azide, leading to the formation of a six-membered copper-containing intermediate which subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[1]

Caption: Simplified CuAAC reaction mechanism.

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Sodium Azide (NaN₃) | 65.01 | 6.5 g | 0.1 |

| Propyne (condensed) | 40.06 | ~4.0 g | ~0.1 |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 1.25 g | 0.005 |

| Sodium Ascorbate | 198.11 | 1.98 g | 0.01 |

| Water (H₂O) | 18.02 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add sodium azide (6.5 g, 0.1 mol), copper(II) sulfate pentahydrate (1.25 g, 0.005 mol), sodium ascorbate (1.98 g, 0.01 mol), and water (100 mL).

-

Cool the flask to 0°C in an ice bath.

-

Carefully condense propyne gas (~4.0 g, ~0.1 mol) into the flask. Caution: Propyne is a flammable gas. This step should be performed in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-1H-1,2,3-triazole as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

The second step is the regioselective bromination of the 4-methyl-1H-1,2,3-triazole. Electrophilic aromatic substitution on the triazole ring is facilitated by a suitable brominating agent. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[6][7][8] The reaction is typically carried out in an organic solvent, and controlling the temperature is crucial to minimize the formation of by-products.[9]

Reaction Mechanism: Electrophilic Aromatic Bromination

The mechanism proceeds via a classic electrophilic aromatic substitution pathway.[10][11] The triazole ring acts as the nucleophile, attacking the electrophilic bromine species generated from NBS. This leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the triazole ring, yielding the brominated product.

Caption: Electrophilic bromination mechanism.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methyl-1H-1,2,3-triazole | 83.09 | 4.15 g | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 0.055 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - |

Procedure:

-

Dissolve 4-methyl-1H-1,2,3-triazole (4.15 g, 0.05 mol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5°C in an ice-salt bath.[9]

-

Add N-bromosuccinimide (9.79 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-bromo-4-methyl-1H-1,2,3-triazole.[9]

Step 3: Synthesis of this compound

The final step involves the conversion of the free base into its hydrochloride salt. This is typically achieved by treating a solution of the triazole with hydrochloric acid. The hydrochloride salt often exhibits improved crystallinity, stability, and handling characteristics, which are advantageous for storage and further applications.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromo-4-methyl-1H-1,2,3-triazole | 161.99 | 3.24 g | 0.02 |

| Hydrochloric Acid (HCl) in Diethyl Ether (2 M) | 36.46 | 11 mL | 0.022 |

| Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |

Procedure:

-

Dissolve the purified 5-bromo-4-methyl-1H-1,2,3-triazole (3.24 g, 0.02 mol) in anhydrous diethyl ether (50 mL) in a 100 mL Erlenmeyer flask with magnetic stirring.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether (11 mL, 0.022 mol) dropwise to the stirred solution.

-

A precipitate should form upon addition of the HCl solution.

-

Continue stirring at 0°C for 1 hour after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

4-Methyl-1H-1,2,3-triazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.58 (s, 1H, C5-H), 2.35 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 132.5 (C4), 122.0 (C5), 10.5 (CH₃).

5-Bromo-4-methyl-1H-1,2,3-triazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 141.0 (C4), 120.5 (C5), 10.0 (CH₃).

-

MS (ESI): m/z calculated for C₃H₄BrN₃ [M+H]⁺ 161.97, found 161.97.

Safety and Handling

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

-

Propyne: Highly flammable gas. Handle in a well-ventilated area away from ignition sources.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a detailed and reliable synthetic pathway for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided protocols are designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-4-methyl-1H-1,2,3-triazole Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the essential spectral data required for the unequivocal structural confirmation of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride (C₃H₅BrClN₃), a key heterocyclic building block in medicinal chemistry and drug development.[1] We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. By integrating predictive data based on analogous structures with detailed, field-proven experimental protocols, this document serves as an authoritative reference for researchers and scientists. All methodologies are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 5-Bromo-4-methyl-1H-1,2,3-triazole. The protonation of the triazole ring increases its solubility in polar solvents, a common strategy in drug development.

-

Molecular Formula: C₃H₅BrClN₃

-

Molecular Weight: 198.45 g/mol [1]

-

Parent Compound CAS: 805315-83-7[2]

-

Appearance: Typically a white to off-white solid.

The structure consists of a five-membered 1,2,3-triazole ring substituted with a methyl group at the C4 position and a bromine atom at the C5 position. The hydrochloride salt form implies that one of the nitrogen atoms in the triazole ring is protonated and associated with a chloride counter-ion.

Caption: Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a polar aprotic solvent like DMSO-d₆ is ideal due to the salt's solubility.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methyl protons and the N-H proton of the triazole ring.

-

Methyl Protons (–CH₃): A sharp singlet is predicted in the upfield region, typically around δ 2.0-2.5 ppm . The exact chemical shift is influenced by the electronic environment of the triazole ring.

-

N-H Proton (–NH): A broad singlet is expected in the downfield region, potentially between δ 14.0-16.0 ppm . The significant downfield shift is due to the acidic nature of this proton, its involvement in hydrogen bonding with the solvent or the chloride counter-ion, and the aromaticity of the triazole ring. The signal's broadness and chemical shift can be highly dependent on sample concentration and temperature.[3]

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) | 3H |

| -NH | ~15.0 | Broad Singlet (br s) | 1H |

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. Three signals are expected: one for the methyl carbon and two for the carbons within the triazole ring.

-

Methyl Carbon (–CH₃): This signal is expected in the far upfield region, typically δ 10-15 ppm .

-

Triazole Ring Carbons (C4 and C5): These carbons are in a heteroaromatic system and are deshielded. Their chemical shifts are predicted to be in the δ 120-150 ppm range. The carbon attached to the bromine (C5) is expected to be influenced by the heavy atom effect, which can affect its chemical shift and peak intensity. Definitive assignment often requires 2D NMR techniques like HMBC.[4]

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~12 |

| C4-CH₃ | ~145 |

| C5-Br | ~130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions will relate to the N-H bond, C-H bonds, and the triazole ring itself.

-

N-H Stretch: A broad and strong absorption band is expected in the region of 3100-3200 cm⁻¹ , characteristic of N-H stretching in heterocyclic compounds.[5] Its broadness is due to hydrogen bonding.

-

C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹ ).

-

Ring Vibrations (C=N, N=N): The triazole ring stretching vibrations are expected in the fingerprint region, typically between 1400-1600 cm⁻¹ . These are often referred to as "marker bands" for the triazole ring.[6]

-

C-Br Stretch: The carbon-bromine stretch is a weak absorption found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100-3200 | Strong, Broad |

| C-H (aliphatic) | Stretch | 2950-2850 | Medium |

| C=N / N=N | Ring Stretch | 1400-1600 | Medium-Strong |

| C-Br | Stretch | 500-650 | Weak-Medium |

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans for a high-quality spectrum.

-

-

Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-salted compound.

Molecular Ion and Isotopic Pattern

The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

[M+H]⁺ (for the free base): The expected m/z values for the protonated free base (C₃H₄BrN₃) are:

-

m/z ≈ 162.0 (containing ⁷⁹Br)

-

m/z ≈ 164.0 (containing ⁸¹Br)

-

Fragmentation Pathway

Under fragmentation conditions (e.g., tandem MS/MS), the triazole ring is expected to be the primary site of cleavage. A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[8]

-

Loss of N₂: Fragmentation of the [M+H]⁺ ion would lead to a fragment ion pair:

-

m/z ≈ 134.0 (from m/z 162)

-

m/z ≈ 136.0 (from m/z 164)

-

References

- 1. This compound | 1429056-33-6 | Benchchem [benchchem.com]

- 2. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Authored by: A Senior Application Scientist

Disclaimer: This document is intended as a technical guide for trained research and development professionals. It synthesizes available safety data for 5-Bromo-4-methyl-1H-1,2,3-triazole and its hydrochloride salt. Due to the limited specific data on the hydrochloride form, this guide incorporates best practices from closely related chemical structures. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and adhere to all institutional and local regulations.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. As with any novel or specialized chemical reagent, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound, grounded in established chemical safety principles and data from analogous structures.

The core structure, 5-Bromo-4-methyl-1H-1,2,3-triazole, provides the basis for our initial safety assessment. The addition of a hydrochloride salt can alter physical properties such as solubility and stability but generally does not diminish the intrinsic toxicological profile of the parent molecule. Therefore, precautions applicable to the free base should be considered the minimum standard for its hydrochloride form.

Hazard Identification and Classification

The primary known hazard associated with the free base, 5-bromo-4-methyl-1H-1,2,3-triazole, is acute oral toxicity.[1] While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, the Globally Harmonized System (GHS) classification for the parent compound serves as our critical starting point.

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

|

Furthermore, data from structurally similar compounds, such as other bromo-substituted triazoles, suggest the potential for additional hazards. Researchers should be prepared for the possibility of:

-

Skin Irritation (H315): Causes skin irritation.[2]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

-

Respiratory Irritation (H335): May cause respiratory irritation.[2][4]

It is a prudent and field-proven best practice to handle this compound as if it possesses all the hazards listed above until specific data for the hydrochloride salt becomes available.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial. The following workflow should be implemented before any experimental work begins.

Caption: Risk assessment workflow for handling the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the potential hazards, a multi-layered approach to protection is required, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[4][5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.[3][5]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal and ocular exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields.[5] | Protects against splashes, dust, and aerosols, addressing the serious eye irritation hazard (H319). |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) inspected before use.[5][7] | Provides a barrier against skin contact, addressing the skin irritation hazard (H315). |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from accidental contact. |

| Respiratory | Not generally required if work is performed in a fume hood. If a hood is unavailable, a NIOSH-approved N95 respirator is the minimum. | Addresses the respiratory irritation hazard (H335) by preventing inhalation of airborne particles. |

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is the foundation of a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operating correctly.

-

Weighing: Handle the compound as a solid. To minimize dust, do not pour the powder directly. Use a spatula to transfer the material onto weighing paper or into a container within the fume hood.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible.

-

Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water.[3][8]

-

Avoidance: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6][8]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[3][8]

-

Environment: Store in a cool, dry, and well-ventilated area.[3][5][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] Keep segregated from food and drink.[5][9]

Waste Disposal

-

Classification: All waste containing this compound (including empty containers, contaminated PPE, and reaction byproducts) must be treated as hazardous waste.

-

Procedure: Dispose of contents and container in accordance with all local, state, and federal regulations.[3][4] This typically involves collection by a licensed professional waste disposal service.[7] Do not dispose of down the drain.[5]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Caption: Logical flow for emergency response procedures.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Hazardous Combustion Products: In a fire, the compound may decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide/halides.[3][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Conclusion

While this compound is a valuable tool for chemical research, it demands careful and informed handling. The primary established hazard is acute oral toxicity, with a strong potential for skin, eye, and respiratory irritation based on analogous compounds. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can work with this compound confidently and safely.

References

- 1. 5-bromo-4-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 69383561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

Tautomerism in Substituted 1,2,3-Triazoles: A Technical Guide for Researchers

Introduction: The Dynamic Nature of the 1,2,3-Triazole Ring

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its unique electronic properties and its role as a bioisostere.[1][2] However, the inherent prototropic tautomerism of the 1,2,3-triazole ring presents both a challenge and an opportunity for researchers. This dynamic equilibrium, where a proton shifts between the nitrogen atoms of the heterocyclic ring, can significantly influence the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capability, and ultimately, its biological activity.[3][4] A thorough understanding of the tautomeric preferences of substituted 1,2,3-triazoles is therefore paramount for the rational design of novel therapeutics and functional materials.

This in-depth technical guide provides a comprehensive overview of tautomerism in substituted 1,2,3-triazoles, delving into the structural nuances of the different tautomeric forms, the key factors governing their equilibrium, and the state-of-the-art analytical techniques employed for their characterization.

The Tautomeric Landscape of Substituted 1,2,3-Triazoles

For a monosubstituted 1,2,3-triazole, three potential annular tautomers can exist: the 1H, 2H, and 3H forms. The position of the substituent dictates the possible equilibria. For instance, a 4-substituted 1,2,3-triazole can exist in a tautomeric equilibrium between the 1H and 2H forms. When the triazole is substituted at the 5-position, N1-H, N2-H, and N3-H tautomers are possible.[5]

The relative stability of these tautomers is not fixed but is rather a delicate balance of electronic and steric factors, as well as the surrounding environment.

The Prevalent 2H-Tautomer

Numerous computational and experimental studies have shown that for the unsubstituted 1,2,3-triazole, the 2H-tautomer is the most stable form in the gas phase by approximately 3.5–4.5 kcal/mol.[6] This preference is often attributed to favorable lone-pair repulsion effects.[7] In many substituted 1,2,3-triazoles, the 2H-tautomer also predominates.[5][8][9]

Factors Influencing Tautomeric Equilibrium

The tautomeric ratio of a substituted 1,2,3-triazole is a multifaceted phenomenon governed by several key factors:

-

Substituent Effects: The electronic nature and position of substituents on the triazole ring play a pivotal role in determining the favored tautomer. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize specific tautomers through inductive and resonance effects. For instance, certain substituents at the C5 position can stabilize the N3-H tautomer, while others favor the N1-H form.[5] Steric interactions between the substituent and the NH proton can also influence the equilibrium.[1]

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. The 1H-tautomer of 1,2,3-triazole has a considerably larger dipole moment (around 4.2 D) compared to the 2H-tautomer (around 0.10 D).[6] Consequently, polar solvents tend to stabilize the more polar 1H-tautomer, shifting the equilibrium in its favor.[6] In aqueous solutions, the 2H-tautomer of the parent 1,2,3-triazole is favored by a factor of about two.[7]

-

Phase (Solid vs. Solution): The tautomeric form observed in the solid state, as determined by X-ray crystallography, may not be the dominant form in solution.[6] Crystal packing forces and intermolecular interactions in the solid state can favor a specific tautomer that might be less stable in solution.

-

Temperature: Temperature can influence the tautomeric equilibrium by affecting the relative Gibbs free energies of the tautomers.

Analytical Strategies for Elucidating Tautomerism

A multi-pronged analytical approach is often necessary to unambiguously characterize the tautomeric behavior of substituted 1,2,3-triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Equilibrium

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of tautomers in solution.[3][8][9] Key NMR techniques include:

-

¹H and ¹³C NMR: Chemical shifts of the triazole ring protons and carbons are sensitive to the tautomeric form. However, if the tautomeric exchange is fast on the NMR timescale, time-averaged signals will be observed.

-

¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton, making ¹⁵N NMR a direct and informative technique for studying tautomerism.

-

Variable Temperature (VT) NMR: By lowering the temperature, it may be possible to slow down the tautomeric exchange to the point where individual tautomers can be observed, allowing for the determination of their relative populations.

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,3-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a concentration of approximately 10-20 mg/mL.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Measurements: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Data Analysis: Monitor the chemical shifts and line shapes of the triazole ring proton signals. The appearance of new signals or significant broadening and coalescence of existing signals can indicate the slowing of tautomeric exchange.

-

Quantification: At a temperature where the exchange is slow enough to resolve the signals of individual tautomers, integrate the respective signals to determine the tautomeric ratio.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the triazole ring.[10][11] This technique is the gold standard for identifying the preferred tautomer in the crystalline form.

Caption: Workflow for 1,2,3-triazole structure validation via X-ray crystallography.

Computational Chemistry: Predicting Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[5] These methods can calculate the Gibbs free energies of the different tautomeric forms in the gas phase and in solution (using continuum solvation models).

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Solvation Modeling: To model the effect of a solvent, perform the calculations using a polarizable continuum model (PCM).

-

Relative Energy Calculation: Calculate the relative Gibbs free energies of the tautomers to predict their relative populations.

Data Summary: Tautomeric Preferences of 1,2,3-Triazole

| Tautomer | Phase/Solvent | Relative Stability | Dipole Moment (D) | Reference |

| 2H-1,2,3-triazole | Gas Phase | Most Stable (by ~3.5-4.5 kcal/mol) | ~0.10 | [6] |

| 1H-1,2,3-triazole | Gas Phase | Less Stable | ~4.2 | [6] |

| 2H-1,2,3-triazole | Aqueous Solution | Favored (by a factor of ~2) | - | [7] |

| 1H-1,2,3-triazole | Polar Solvents | Stabilized | - | [6] |

Logical Relationships in Tautomer Analysis

The interplay between experimental and computational methods is crucial for a comprehensive understanding of tautomerism.

Caption: Interplay of analytical techniques for comprehensive tautomer analysis.

Conclusion: A Critical Consideration in Drug Development

The tautomeric behavior of substituted 1,2,3-triazoles is a critical parameter that must be considered during the drug discovery and development process. The dominant tautomer can significantly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough investigation of tautomerism, employing a combination of advanced analytical techniques and computational modeling, is essential for the design of safe and efficacious 1,2,3-triazole-based drugs and functional materials.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene | MDPI [mdpi.com]

Methodological & Application

Application Note & Protocols: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's operational simplicity, high yields, and tolerance of a wide variety of functional groups have cemented its importance in fields ranging from drug discovery and medicinal chemistry to materials science and bioconjugation.[1][3][4] This guide offers a comprehensive overview of the CuAAC reaction, including its underlying mechanism, detailed experimental protocols, optimization strategies, and key applications, tailored for researchers, scientists, and drug development professionals.

Introduction: The Power of "Click" Chemistry

The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[4] The CuAAC reaction is the quintessential example, exhibiting an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[5] The uncatalyzed reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant proceeds readily under mild conditions, often at room temperature and in aqueous solutions, to exclusively yield the 1,4-disubstituted triazole product.[1][6]

The 1,2,3-triazole core is a valuable pharmacophore due to its stability, hydrogen bonding capabilities, and dipole character, making it a common structural motif in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[7][8] The CuAAC reaction provides a robust and reliable tool for rapidly generating libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[7][9]

The Reaction Mechanism: A Tale of Two Coppers

While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][10] This mechanism better explains the reaction's high efficiency and regioselectivity.

The key steps are as follows:

-

Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne. In the presence of a mild base (or via the ligand), the terminal proton is removed, forming a copper(I) acetylide intermediate. This coordination significantly increases the acidity of the alkyne's terminal proton.[10]

-

Activation of the Azide: A second copper(I) ion coordinates to the azide, activating it for cycloaddition.

-

Cycloaddition: The activated azide undergoes a stepwise cycloaddition with the copper acetylide. The nucleophilic carbon of the acetylide attacks the terminal, electrophilic nitrogen of the azide, leading to the formation of a six-membered copper-containing ring intermediate.[1][]

-

Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole. This should be considered a starting point, as optimization may be required for specific substrates.

Materials and Reagents

-

Azide Substrate: (e.g., Benzyl azide)

-

Alkyne Substrate: (e.g., Phenylacetylene)

-

Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Reducing Agent: Sodium L-ascorbate (Prepare fresh solution for each use)

-

Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[2][12]

-

Solvent: A suitable solvent system that dissolves both substrates (e.g., 1:1 mixture of water and t-butanol, or DMSO/water).

-

Inert Gas: Argon or Nitrogen

Step-by-Step Synthesis Protocol

Caption: General workflow for CuAAC synthesis.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of your azide (e.g., 1 M in DMSO) and alkyne (e.g., 1 M in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). Do not use solutions that have turned brown, as this indicates oxidation.[13]

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).

-

Prepare a stock solution of the ligand (e.g., THPTA, 0.1 M in deionized water).

-

-

Reaction Setup:

-

To a reaction vessel, add the chosen solvent (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).

-

Add the azide (e.g., 1.0 mmol, 1.0 equivalent).

-

Add the alkyne (e.g., 1.1 mmol, 1.1 equivalents).

-

If using a ligand, add it now (e.g., 0.05 mmol, 5 mol%). The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and accelerate the reaction.[14][15]

-

-

Catalyst Addition and Initiation:

-

A recommended practice is to premix the copper source and the ligand before adding to the reaction mixture.[12][16]

-

Add the CuSO₄·5H₂O solution (e.g., 0.02 mmol, 2 mol%).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1 mmol, 10 mol%). A slight excess of the reducing agent helps prevent oxidative homocoupling of the alkyne (Glaser coupling).[5][17]

-

If the reaction is oxygen-sensitive, degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and initiator.[14]

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water (e.g., 20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Residual copper can be removed by washing the organic solution with aqueous EDTA or by filtering the crude product through a short plug of silica gel.[18]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

-

Optimization and Troubleshooting

While the CuAAC reaction is robust, certain factors can lead to low yields or side reactions.

| Problem | Potential Cause | Solution & Rationale |

| Low or No Yield | Catalyst inactivation (Oxidation of Cu(I) to Cu(II)). | Increase the concentration of sodium ascorbate. Degas solvents and run the reaction under an inert atmosphere to minimize oxygen exposure.[14][19] |

| Poor substrate solubility. | Add a co-solvent like DMSO, DMF, or THF (up to 10%) to improve the solubility of all reactants.[16] | |

| Inhibitory buffer components. | Avoid Tris buffers, which can chelate copper.[14][19] Use buffers like PBS or HEPES. High chloride concentrations (>0.2 M) can also be inhibitory.[14][16] | |

| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure an adequate excess of sodium ascorbate is present to maintain a reducing environment and keep the copper in the +1 oxidation state.[19] |

| Damage to sensitive biomolecules. | In bioconjugation, reactive oxygen species (ROS) can be generated. Use a higher ligand-to-copper ratio (e.g., 5:1) as the ligand can act as a sacrificial reductant.[14][20] |

Applications in Drug Discovery and Development

The CuAAC reaction has become an indispensable tool in modern medicinal chemistry.[3] Its reliability and bioorthogonality—the ability to proceed in a biological environment without interfering with native biochemical processes—are particularly advantageous.

-

High-Throughput Screening (HTS): Click chemistry allows for the rapid, parallel synthesis of large libraries of diverse, drug-like molecules.[7][9] By combining various azide and alkyne building blocks, vast chemical spaces can be explored to identify initial "hit" compounds.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified. Click chemistry is then used to link these fragments together, creating a high-affinity ligand.[9]

-

Bioconjugation: The reaction is widely used to attach drugs, imaging agents, or targeting moieties to biomolecules like proteins, peptides, and nucleic acids.[7][21] This is crucial for creating antibody-drug conjugates (ADCs) and targeted drug delivery systems.[7]

Product Characterization

Confirmation of the 1,4-disubstituted 1,2,3-triazole structure is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The triazole proton (H5) typically appears as a distinct singlet in the range of δ 8.00–8.75 ppm.[22]

-

¹³C NMR: The C4 and C5 carbons of the triazole ring give characteristic signals, typically in the ranges of δ 139–149 ppm and δ 122–128 ppm, respectively, confirming the 1,4-disubstitution pattern.[22]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful cycloaddition.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹) is indicative of a complete reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile transformation that has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its high efficiency, regioselectivity, and broad functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and chemical biology. By understanding the core mechanism and following robust protocols, scientists can effectively leverage this remarkable reaction to accelerate their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]

- 8. daneshyari.com [daneshyari.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride for Advanced Bioconjugation Strategies

Introduction: A Versatile Building Block for Bioconjugation

In the landscape of modern drug development and chemical biology, the covalent linkage of molecules to proteins, peptides, and nucleic acids—a process known as bioconjugation—is of paramount importance. These linkages must be stable, and their formation should proceed under mild, biocompatible conditions. The 1,2,3-triazole moiety, a five-membered heterocyclic ring, has emerged as a privileged linker in this context.[1][2] Formed via the highly efficient and selective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, the triazole ring is not merely a passive connector; it is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions, and can form hydrogen bonds, potentially influencing the properties of the final conjugate.[3][4]

This guide focuses on the strategic use of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride , a halogenated triazole derivative, as a versatile precursor for creating custom bioconjugation reagents. While not directly reactive with biomolecules in its native form, the bromine atom on the triazole ring serves as a highly valuable synthetic handle. Through well-established palladium-catalyzed cross-coupling reactions, this bromine can be efficiently replaced, allowing for the introduction of a variety of functional groups.